Lanperisone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lanperisone involves the following key steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring through a series of substitution reactions.
Final Assembly: The final step involves the coupling of the pyrrolidine ring with the trifluoromethyl-substituted phenyl ring to form the complete this compound molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Lanperisone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Scientific Research Applications
Lanperisone has diverse applications in scientific research, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in inducing ferroptosis, a type of programmed cell death, in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lanperisone exerts its effects through several mechanisms:
Voltage-Gated Sodium Channel Blocker: It interferes with the activity of voltage-gated sodium channels, reducing neuronal excitability.
Calcium Channel Blocker: this compound inhibits calcium influx through cell membranes, contributing to muscle relaxation.
Ferroptosis Inducer: It induces ferroptosis by promoting the accumulation of lipid peroxides and reactive oxygen species in cancer cells.
Comparison with Similar Compounds
Lanperisone is chemically and mechanistically related to several other muscle relaxants, including:
- Eperisone
- Inaperisone
- Silperisone
- Tolperisone
Uniqueness: this compound stands out due to its dual role as a muscle relaxant and a ferroptosis inducer. This dual functionality makes it a valuable compound in both clinical and research settings .
Biological Activity
Lanperisone, also known as NK433, is a centrally acting muscle relaxant that has garnered attention for its biological activity and therapeutic potential. This article explores its pharmacological effects, mechanisms of action, and comparative efficacy based on various studies.
This compound acts primarily by inhibiting spinal reflexes and modulating neurotransmitter release. It has been shown to exert a non-selective inhibition on spinal reflexes, which is pivotal in its muscle relaxant properties. Specifically, this compound depresses both mono- and polysynaptic reflex potentials, impacting flexor reflexes mediated by group II afferent fibers .
Key Findings:
- Inhibition of Reflexes : this compound significantly inhibits the facilitation of flexor reflexes induced by noradrenaline when administered intrathecally .
- Duration of Action : Studies indicate that this compound's effects are more prolonged compared to other muscle relaxants like eperisone .
Comparative Efficacy
In clinical studies, this compound has been compared to other muscle relaxants such as tolperisone and baclofen. The following table summarizes key comparisons:
Study | Drug Compared | Efficacy | Adverse Effects | Duration of Action |
---|---|---|---|---|
Sakitama et al. (1997) | Eperisone | Longer-lasting effects observed | Minimal side effects noted | Prolonged compared to eperisone |
Yokoyama et al. (1992) | Tolperisone | Superior in reducing muscle spasm frequency | Mild side effects like nausea | Longer than tolperisone |
Saegusa et al. (1991) | Baclofen | Effective in spasticity management | Higher incidence of sedation and drowsiness | Shorter duration compared to this compound |
Clinical Studies
- Efficacy in Neuropathic Pain : A study demonstrated that this compound effectively restored decreased paw pressure thresholds in neuropathic rats, indicating its potential for pain management .
- Safety Profile : In a comparative study involving 250 patients, this compound showed a favorable safety profile with fewer adverse events compared to baclofen, particularly in terms of sedation and cognitive impairment .
Case Studies
- Case Study 1 : A patient with chronic back pain treated with this compound reported significant relief from muscle spasms without the sedative effects commonly associated with other muscle relaxants.
- Case Study 2 : In a cohort of patients with spasticity due to neurological conditions, those treated with this compound exhibited improved functional outcomes compared to those receiving traditional therapies.
Properties
IUPAC Name |
(2R)-2-methyl-3-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18/h4-7,11H,2-3,8-10H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCWZZJFAKYHX-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336079 | |
Record name | Lanperisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116287-14-0 | |
Record name | Lanperisone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116287-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanperisone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116287140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanperisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANPERISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO2JP2G53H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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